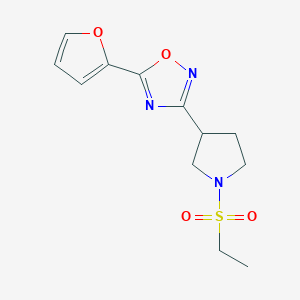

![molecular formula C12H8F5N3O B2833780 2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide CAS No. 477709-59-4](/img/structure/B2833780.png)

2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

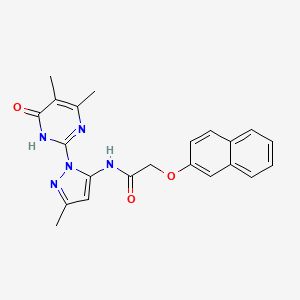

This compound is a chemical substance with the molecular formula C12H9F5N4O . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds, such as 3-trifluoromethyl-1,2,4-triazoles, have been synthesized via multi-component reactions involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This method features broad substrate scope, high efficiency, and scalability .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The molecule also contains a trifluoromethyl group (-CF3), which is known to significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .Applications De Recherche Scientifique

Synthesis and Imaging Applications

Synthesis of PET Imaging Agents : A study described the synthesis of a PET imaging agent targeting B-Raf(V600E) in cancers, starting from difluorobenzoic acid. This compound was synthesized through a multi-step process, demonstrating the utility in developing diagnostic tools for oncology (Wang et al., 2013).

Antimicrobial Activity

Strategic Synthesis for Antimicrobial Evaluation : A synthesis strategy led to the creation of novel difluoromethylated pyrazol-yl compounds, evaluated for antibacterial and antifungal activities. This research shows the potential of fluorinated compounds in developing new antimicrobials (Chundawat et al., 2016).

Material Science and Molecular Stability

Energetic Molecular Solids : Research on tetrafluoroterephthalic acid and various aza compounds led to the formation of novel crystals with significant hydrogen bonding and weak intermolecular interactions. This study emphasizes the role of fluorine in creating materials with high thermal and chemical stability (Wang et al., 2014).

Spectroscopic and Structural Analysis

Detailed Structural and Spectroscopic Analysis : A novel pyrazole derivative was synthesized and its structure confirmed through various spectroscopic methods. This research contributes to the understanding of molecular structures and potential applications in designing new compounds (Kumara et al., 2018).

Nematocidal Evaluation

In Vivo Nematocidal Evaluation : Pyrazole carboxamide derivatives were synthesized and showed promising nematocidal activity against M. incognita, highlighting the potential of such compounds in agricultural applications (Zhao et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target peripheral sensory trigeminal nerves .

Mode of Action

It is known that similar compounds interact with their targets, causing changes in the function of the target cells .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular function .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and structure, can influence its bioavailability .

Result of Action

Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes or interaction domains of proteins, influencing their function .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F5N3O/c1-20-5-9(10(19-20)12(15,16)17)18-11(21)7-3-2-6(13)4-8(7)14/h2-5H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOXKDGBELQPRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)NC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarbonitrile](/img/structure/B2833700.png)

![4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2833703.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid](/img/structure/B2833704.png)

![5-amino-2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-5-oxopentanoic acid](/img/structure/B2833705.png)

![N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833706.png)

![2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide](/img/structure/B2833715.png)

![3-((4-bromophenyl)sulfonyl)-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2833717.png)